molecular formula C15H14O4 B8816215 Methyl 4-(4-methoxyphenoxy)benzoate CAS No. 38342-84-6

Methyl 4-(4-methoxyphenoxy)benzoate

Cat. No.: B8816215
CAS No.: 38342-84-6
M. Wt: 258.27 g/mol
InChI Key: IHBXGAXXJNVDHD-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenoxy)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a 4-methoxyphenoxy group at the para position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and polymers.

Properties

CAS No.

38342-84-6

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

methyl 4-(4-methoxyphenoxy)benzoate

InChI

InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-13-5-3-11(4-6-13)15(16)18-2/h3-10H,1-2H3

InChI Key

IHBXGAXXJNVDHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Triazine-Linked Analogs

Example Compounds :

  • Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)
  • Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5m)

Key Differences :

  • Substituents: These triazine derivatives incorporate halogen (Br) or cyano (CN) groups at the 4-position of the phenoxy ring, introducing steric and electronic effects absent in Methyl 4-(4-methoxyphenoxy)benzoate.
  • Synthesis: Prepared via nucleophilic substitution using 2,4,6-trichlorotriazine and 4-methoxyphenol, these compounds exhibit higher molecular complexity due to triazine core integration .
  • Applications : The triazine core enhances thermal stability, making these analogs suitable for materials science applications, whereas the parent compound may prioritize simpler ester-based reactivity.

Quinoline-Piperazine Derivatives

Example Compound :

  • Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6)

Key Differences :

  • Structural Complexity: The quinoline-piperazine moiety introduces a rigid, planar aromatic system and a basic nitrogen center, significantly altering solubility and bioavailability compared to the parent compound.
  • Biological Relevance: Such derivatives are often explored as kinase inhibitors or antimicrobial agents, leveraging the quinoline scaffold’s intercalation properties. This compound lacks this pharmacophoric feature .

Piperazine-Containing Esters

Example Compounds :

  • 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates

Key Differences :

  • Functional Groups : The addition of a 2-hydroxypropyl chain and piperazine ring increases hydrogen-bonding capacity and lipophilicity.
  • Physicochemical Properties: These compounds exhibit logP values ranging from 2.5–4.0 and pKa values near 8.5, indicating enhanced membrane permeability compared to the less polar this compound .

Schiff Base Esters

Example Compound :

  • 4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate

Key Differences :

  • Liquid Crystal Applications: Schiff base esters are tailored for liquid crystalline behavior due to their planar imine groups and long alkyl chains. This compound, without a Schiff base or alkyl chain, lacks such mesogenic properties .

Aminophenoxy-Modified Benzoates

Example Compound :

  • Methyl 4-((4-aminophenoxy)methyl)benzoate (21)

Key Differences :

  • Reactivity : The primary amine group enables conjugation reactions (e.g., diazotization or amide formation), broadening utility in drug delivery systems. In contrast, the methoxy group in the parent compound is less reactive .

Substitution Pattern Variants

Example Compound :

  • Methyl 2-Methoxy-4-[(4-methoxyphenyl)amino]benzoate

Key Differences :

  • Electronic Effects: The amino group at position 4 and methoxy at position 2 create a push-pull electronic system, altering UV-Vis absorption and redox behavior compared to the para-substituted parent compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Applications Key Reference
This compound C₁₅H₁₄O₅ 4-Methoxyphenoxy, methyl ester Organic synthesis, intermediates
Triazine-linked analog (5l) C₂₅H₁₉BrN₄O₆ Triazine core, Br, formyl Materials science, thermal stability
Quinoline-piperazine derivative (C6) C₃₄H₃₁N₃O₅ Quinoline, piperazine Kinase inhibition, antimicrobials
Piperazine-containing ester C₂₄H₃₀N₂O₅ Piperazine, 2-hydroxypropyl CNS drug candidates
Schiff base ester C₂₉H₃₀BrNO₅ Schiff base, hexadecanoyloxy Liquid crystals
Aminophenoxy-modified benzoate (21) C₁₅H₁₅NO₄ 4-Aminophenoxy Prodrugs, conjugation chemistry

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